6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine
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Overview
Description
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine is a chemical compound that belongs to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a morpholine ring and an oxane ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves several steps. One common synthetic route includes the reaction of a purine derivative with a morpholine derivative under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques.
Chemical Reactions Analysis
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine can be compared with other similar compounds, such as:
9-[2-(4-Morpholinyl)ethyl]-9H-purin-6-amine: This compound shares a similar purine structure but differs in the substituents attached to the purine ring.
6-Morpholin-4-yl-9H-purine: Another related compound with a morpholine ring attached to the purine structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920503-40-8 |
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Molecular Formula |
C16H23N5O2 |
Molecular Weight |
317.39 g/mol |
IUPAC Name |
4-[2-[9-(oxan-2-yl)purin-6-yl]ethyl]morpholine |
InChI |
InChI=1S/C16H23N5O2/c1-2-8-23-14(3-1)21-12-19-15-13(17-11-18-16(15)21)4-5-20-6-9-22-10-7-20/h11-12,14H,1-10H2 |
InChI Key |
UOYKPRTZOFWNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCN4CCOCC4 |
Origin of Product |
United States |
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